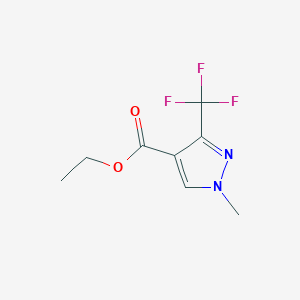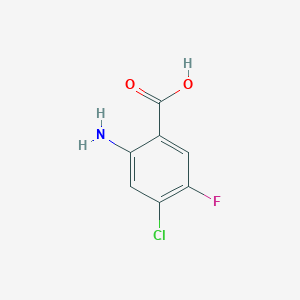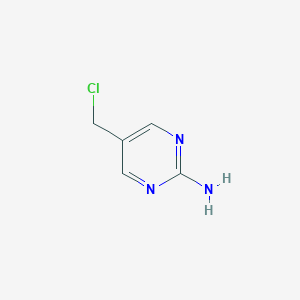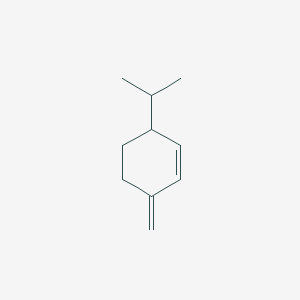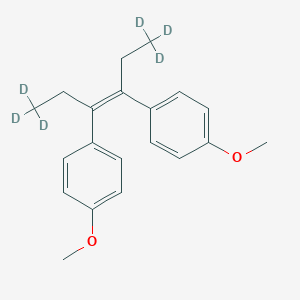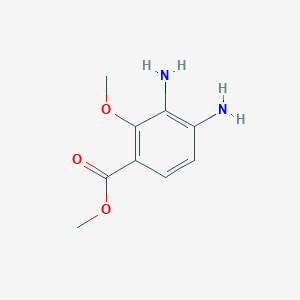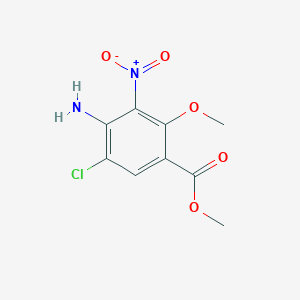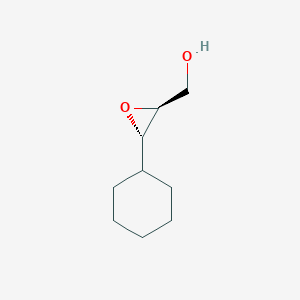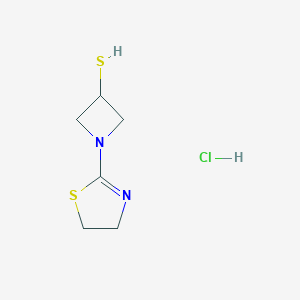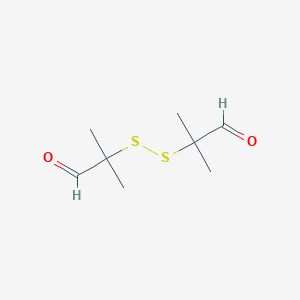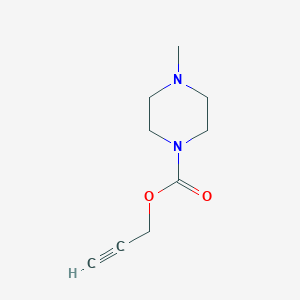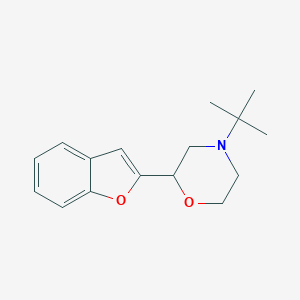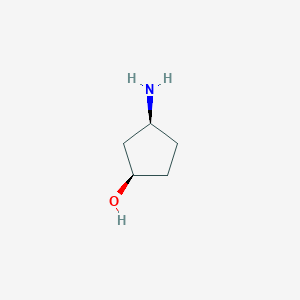
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Astragaloside is a group of related chemical compounds isolated from the roots of the Astragalus membranaceus plant, commonly used in traditional Chinese medicine. The most studied and biologically active form is Astragaloside IV. Astragalosides are tetracyclic triterpenoid saponins that exhibit various biological activities, including anti-inflammatory, antioxidative, neuroprotective, antifibrotic, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Astragaloside IV can be synthesized through a series of chemical reactions involving the hydrolysis of acylated astragalosides like Astragaloside I and Astragaloside II. The process typically involves the use of methanol, ethanol, and dimethyl sulfoxide as solvents . The hydrolysis reaction is often catalyzed by ammonia, which helps in the formation of Astragaloside IV from its precursors .
Industrial Production Methods
In industrial settings, Astragaloside IV is extracted from the roots of Astragalus membranaceus using high-performance liquid chromatography (HPLC) with evaporative light scattering detection. The extraction process involves the use of solvents like methanol and ethanol, followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Astragaloside IV undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Astragaloside IV can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Astragaloside IV has a wide range of scientific research applications:
Chemistry: Used as a marker compound for quality control in herbal medicine.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, neurodegenerative disorders, and cancer
Industry: Used in the development of dietary supplements and herbal medicines.
Mechanism of Action
Astragaloside IV exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Modulates the balance of Th17/Treg cells and regulates the expression of inflammatory cytokines like IL-6, IL-17, and TNF-α.
Antioxidative: Scavenges reactive oxygen species and regulates mitochondrial gene mutations.
Neuroprotective: Protects against neuronal damage by inhibiting apoptosis and promoting cell survival.
Antifibrotic: Inhibits the proliferation of fibroblasts and reduces the deposition of extracellular matrix proteins.
Antitumor: Induces apoptosis in cancer cells and inhibits tumor growth.
Comparison with Similar Compounds
Astragaloside IV is unique among its related compounds due to its high biological activity and wide range of pharmacological effects. Similar compounds include:
These compounds share similar chemical structures but differ in their biological activities and therapeutic potentials .
Astragaloside IV stands out due to its potent anti-inflammatory, antioxidative, and neuroprotective effects, making it a valuable compound for various scientific and medical applications .
Properties
CAS No. |
123716-19-8 |
|---|---|
Molecular Formula |
C9H7F3O3 |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7F3O3/c1-15-5-2-3-6(7(13)4-5)8(14)9(10,11)12/h2-4,13H,1H3 |
InChI Key |
LWCMEGBCGPLNDE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)C(F)(F)F)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C(F)(F)F)O |
Synonyms |
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


